![molecular formula C23H27N5OS B2982074 2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034259-83-9](/img/structure/B2982074.png)
2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N5OS and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The structure of the compound includes a benzylthio group and a tetrahydropyrazino[1,2-b]indazole moiety linked to a piperazine ring. This unique arrangement contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
In Vitro Studies
A series of studies have evaluated the cytotoxic activity of compounds related to tetrahydropyrazino derivatives. For instance, in one study, compounds were tested against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay. The results showed that certain derivatives exhibited GI50 values below 30 µM against MCF-7 cells, indicating potent growth inhibition .
Compound | Cell Line | GI50 Value (µM) | Notes |
---|---|---|---|
2j | MCF-7 | 8.79 | Most potent in series |
2l | MCF-7 | 9.46 | High activity |
Ref 2 | MDA-MB-468 | 9.6 | Comparison reference |
The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of reactive oxygen species (ROS). For example, one study demonstrated that derivatives could significantly reduce cell viability by downregulating H-Ras protein expression and affecting Ras-mediated signaling pathways .
Study on Tetrahydropyrazino Derivatives
In a comparative study involving several tetrahydropyrazino derivatives, it was found that compounds with specific substituents at the N2 position showed enhanced tumor selectivity and growth inhibitory activity against cancer cell lines. Notably, compounds with methylbenzyl or naphthylmethyl groups exhibited lower tumor-selectivity ratios compared to others .
Research Findings
A detailed investigation into the pro-apoptotic potential of DMNQ derivatives highlighted that certain structural modifications could enhance anticancer efficacy. The study utilized flow cytometry and Western blotting to assess apoptosis markers and protein expression changes in treated cells .
常见问题
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the tetrahydropyrazinoindazole-piperazine scaffold in this compound?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution to functionalize piperazine derivatives (e.g., introducing benzylthio groups via thiol-alkylation).
- Huisgen cycloaddition or triazole formation for coupling heterocyclic moieties, as demonstrated in analogous compounds .
- Catalytic hydrogenation to reduce pyrazine rings to tetrahydropyrazinoindazole systems, ensuring structural stability . Key intermediates are characterized using 1H/13C NMR and ESI-MS to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological validation includes:
- High-resolution NMR spectroscopy to assign proton and carbon environments (e.g., δ 12.78 ppm for indazole NH in 1H NMR ).
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 558 ).
- Elemental analysis (C, H, N) to ensure stoichiometric consistency (e.g., C: 58.19% vs. calcd. 58.15% ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays (e.g., fungal tyrosinase or kinase targets) using UV-Vis spectroscopy to monitor substrate conversion .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines .
- Binding affinity studies (e.g., SPR or fluorescence polarization) for receptor-target interactions .
Advanced Research Questions
Q. How can contradictory biological activity data between similar analogs be resolved?
Contradictions often arise from:
- Structural variations (e.g., tert-butyl vs. nonyl substituents altering lipophilicity and bioavailability ).
- Assay-specific interference (e.g., solvent-DMSO interactions affecting compound solubility ). Resolution strategies:
- Dose-response profiling to establish EC50/IC50 trends across analogs.
- Molecular dynamics simulations to compare binding poses in target active sites .
Q. What experimental design considerations optimize reaction yields for large-scale synthesis?
Key factors include:
- Solvent selection (e.g., DMSO for polar intermediates, ethanol for precipitative crystallization ).
- Catalyst screening (e.g., Cu(I) for azide-alkyne cycloadditions ).
- Temperature gradients (e.g., maintaining 0–5°C during nitration to prevent byproducts ). Yield data from analogous compounds (e.g., 77–88% for triazole-piperazine derivatives ) highlight protocol scalability.
Q. How can researchers address limitations in stability or degradation during biological testing?
Mitigation approaches:
- Sample stabilization : Continuous cooling (4°C) to slow organic degradation in aqueous matrices .
- Lyophilization for long-term storage of hygroscopic intermediates.
- HPLC purity checks post-reconstitution to quantify degradation products .
Q. Key Recommendations
属性
IUPAC Name |
2-benzylsulfanyl-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c29-21(17-30-16-18-6-2-1-3-7-18)26-12-14-27(15-13-26)23-22-19-8-4-5-9-20(19)25-28(22)11-10-24-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLSJXKAHOFHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。